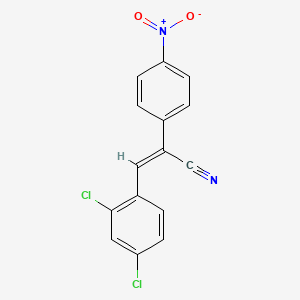
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as DCNA, is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. DCNA is a member of the acrylonitrile family and is known for its unique chemical structure and properties. In
作用机制
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of protein tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the activity of HIV-1 integrase, which is an essential enzyme for the replication of the virus.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have various biochemical and physiological effects. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to induce apoptosis, a programmed cell death process, in cancer cells. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the growth and replication of various viruses and bacteria. Additionally, 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has several advantages and limitations for lab experiments. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile is a stable compound and can be easily synthesized and purified. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have high potency and selectivity, making it a promising candidate for drug development. However, 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the study of 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile. One potential direction is the development of 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the study of 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile's mechanism of action and its interactions with various proteins and enzymes. Additionally, the development of new synthesis methods and modifications to the chemical structure of 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile could lead to the discovery of new compounds with improved properties and biological activities.
In conclusion, 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile is a promising compound with various potential applications in scientific research. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile have been discussed in this paper. Further research on 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile could lead to the development of new drugs and therapies for various diseases.
合成方法
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzaldehyde and 4-nitrobenzyl cyanide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development.
属性
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-13-4-1-11(15(17)8-13)7-12(9-18)10-2-5-14(6-3-10)19(20)21/h1-8H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQNIUBOLPREIB-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)

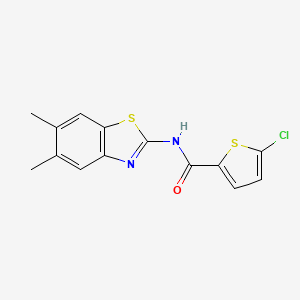
![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)
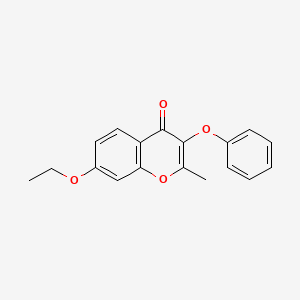
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5711391.png)
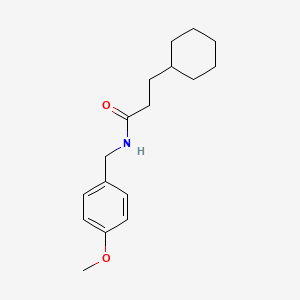
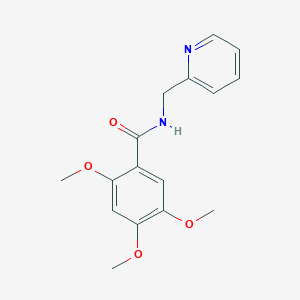
![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)
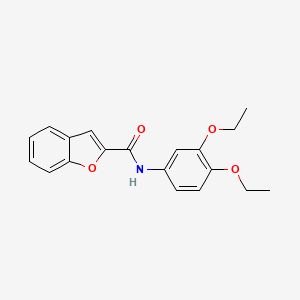
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)